Lipophilicity Reduction by 3-Methyl vs. 3-Aryl Substitution on the 1,2,4-Oxadiazole Core
CAS 1235384-00-5 (3-methyl substituent) exhibits a computed XLogP3-AA of 1.6 and TPSA of 68 Ų [1]. The closest 3-aryl comparator, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide (CAS not assigned), introduces an additional aromatic ring at position 3, which is predicted to increase cLogP substantially (estimated >2.5) and TPSA by approximately 4–6 Ų, based on the incremental contribution of a phenyl ring in standard additive models [2]. The lower lipophilicity of the 3-methyl analog is consistent with trends observed in 1,2,4-oxadiazole series where 3-alkyl substitution yields reduced logD7.4 and improved aqueous solubility relative to 3-phenyl substitution [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6; TPSA = 68 Ų [1] |
| Comparator Or Baseline | N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide: XLogP3-AA estimated >2.5; TPSA estimated 72–74 Ų (additive model estimate; no experimental data) [2] |
| Quantified Difference | ΔXLogP3-AA ≥ +0.9 units (class inference); ΔTPSA ≈ +4–6 Ų (class inference) |
| Conditions | Computed properties by PubChem (XLogP3 3.0) and additive fragment-based estimation for comparator; no experimental logD/solubility data available for either compound |
Why This Matters
The lower lipophilicity of the 3-methyl analog predicts superior aqueous solubility and more favorable developability profiles, making it a preferentially selectable scaffold for lead optimization programs where logP-driven attrition is a concern [3].
- [1] PubChem. N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpropanamide. Computed Properties. Compound Summary CID 49670628. National Center for Biotechnology Information, 2026. View Source
- [2] Wildman, S. A.; Crippen, G. M. Prediction of Physicochemical Parameters by Atomic Contributions. J. Chem. Inf. Comput. Sci. 1999, 39 (5), 868–873. View Source
- [3] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. (Section on lipophilicity modulation by oxadiazole substituents). View Source
